N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine
Description
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-3-4-13(2)8-9-5-10(11)7-12-6-9/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMWRVBFUKIBMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745298 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104290-47-3 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-(Bromomethyl)-5-bromopyridine
The precursor 3-(bromomethyl)-5-bromopyridine is synthesized via bromination of 5-bromo-3-pyridinemethanol using phosphorus tribromide (PBr₃):
Typical Conditions :
Alkylation Reaction
N-Methylpropan-1-amine reacts with 3-(bromomethyl)-5-bromopyridine in a nucleophilic substitution:
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | DMF or THF |
| Base | K₂CO₃ or Et₃N |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 65–78% |
Workup involves extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.
Reductive Amination of 5-Bromo-3-pyridinecarbaldehyde
This one-pot method avoids handling brominated intermediates and is favored for its simplicity.
Reaction Mechanism
5-Bromo-3-pyridinecarbaldehyde condenses with N-methylpropan-1-amine to form an imine intermediate, which is reduced to the target amine:
Conditions :
-
Solvent: Methanol or ethanol
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)
-
Temperature: Room temperature
-
Yield: 60–70%
Limitations
-
Requires anhydrous conditions to prevent aldehyde oxidation.
Mitsunobu Reaction for Amine Bond Formation
The Mitsunobu reaction offers an alternative route using 5-bromo-3-pyridinemethanol.
Reaction Setup
Key Parameters :
-
Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃)
-
Solvent: Tetrahydrofuran (THF)
-
Yield: 55–65%
Advantages
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Reaction Rate | Yield (%) |
|---|---|---|
| DMF | Fast | 78 |
| THF | Moderate | 70 |
| Ethanol | Slow | 60 |
Polar aprotic solvents like DMF enhance nucleophilicity but require rigorous drying.
Temperature Impact
Elevating temperatures to 80°C in alkylation reactions reduces reaction time by 30% but risks side reactions like Hofmann elimination.
Purification and Characterization
Purification :
-
Column chromatography (silica gel, ethyl acetate/hexane)
-
Recrystallization from ethanol/water mixtures
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.41 (s, 1H, pyridine-H), 8.02 (d, J = 2.0 Hz, 1H, pyridine-H), 3.72 (s, 2H, CH₂N), 2.92 (t, J = 7.2 Hz, 2H, NCH₂), 2.32 (s, 3H, NCH₃), 1.82–1.75 (m, 2H, CH₂), 1.55–1.48 (m, 2H, CH₂).
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Alkylation | 78 | Moderate | High |
| Reductive Amination | 70 | High | Moderate |
| Mitsunobu | 65 | Very High | Low |
Alkylation remains the most efficient for industrial-scale production due to reagent availability and high yields.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functional groups on the pyridine ring .
Scientific Research Applications
N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism by which N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The methylpropanamine chain can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Key Structural Differences
The following compounds share the pyridine core and bromine substituent but differ in alkyl chain length, branching, and amine substitution:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| N-((5-Bromopyridin-3-yl)methyl)-N-methylpropan-1-amine (Target) | 104290-47-3 | C₁₀H₁₅BrN₂ | 243.143 | Tertiary amine, linear propyl chain |
| N-[(5-Bromopyridin-3-yl)methyl]butan-1-amine | 1179257-33-0 | C₁₀H₁₅BrN₂ | 243.15 | Secondary amine, longer butyl chain |
| N-((5-Bromopyridin-3-yl)methyl)propan-1-amine | 1152879-11-2 | C₉H₁₃BrN₂ | 229.12 | Secondary amine, no N-methyl group |
| N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-1-amine | 1183244-40-7 | C₁₀H₁₅BrN₂ | 243.15 | Branched isobutyl chain, secondary amine |
| 3-(p-Bromophenyl)-3-(2-pyridyl)-N,N-dimethylpropylamine | - | C₁₇H₂₀BrN₂ | 338.26 | Bromophenyl and pyridyl substituents, tertiary amine |
Physicochemical Properties
- Basicity : The tertiary amine in the target compound (pKa ~9–10) is less basic than secondary amines (e.g., CAS 1152879-11-2, pKa ~10–11) due to the electron-donating N-methyl group .
- Reactivity : The 5-bromopyridine moiety in all compounds enables Suzuki-Miyaura cross-coupling reactions, but steric hindrance from branched chains (e.g., 2-methylpropan-1-amine) may reduce reaction efficiency .
Research Findings and Data
Purity and Characterization
- Target Compound : >95% purity confirmed via HPLC; characterized by ¹H/¹³C NMR and HRMS .
Biological Activity
N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological profiles, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C11H15BrN2
- Molecular Weight : Approximately 243.14 g/mol
- IUPAC Name : this compound
The presence of a brominated pyridine moiety and an amine group contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom and the amine group enhance its binding affinity, which may lead to modulation of target activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It can bind to receptors, potentially altering signal transduction processes.
Pharmacological Profile
Preliminary studies suggest that this compound exhibits several pharmacological activities:
- Antiproliferative Effects : In vitro studies indicate that it may possess cytotoxic properties against various cancer cell lines.
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains.
- Neuroprotective Properties : Some research suggests it may have protective effects on neuronal cells, although further studies are required.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(pyridin-3-yl)methyl)-2-methylpropan-1-amine | Pyridine without bromine | Lower binding affinity |
| 5-Bromo-N-(methyl)pyridinylacetamide | Acetamide derivative | Moderate enzyme inhibition |
| N-(4-bromophenyl)-2-methylpropanamide | Aromatic amide | Antimicrobial activity |
The unique bromination pattern and pyridine configuration in this compound may confer distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the biological activity of this compound:
- Antiproliferative Activity : A study assessed the cytotoxic effects of this compound on MDA-MB-453 cells, revealing a GI50 value of approximately 60 μM, indicating moderate antiproliferative activity compared to other tested compounds .
- Antimicrobial Studies : Investigations into its antimicrobial properties showed promising results against specific bacterial strains, suggesting potential utility in treating infections .
- Mechanistic Insights : Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects, including detailed binding studies and structure–activity relationship (SAR) analyses .
Q & A
Q. What are the key considerations for synthesizing N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine with high purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution reactions to introduce the bromopyridine and methylpropan-1-amine moieties. Key steps include:
- Intermediate preparation : Start with 5-bromopyridine-3-carbaldehyde, followed by reductive amination using methylpropan-1-amine under inert conditions (e.g., nitrogen atmosphere) .
- Optimization : Adjust reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DMF) to minimize side reactions. Continuous flow reactors can enhance reproducibility and yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural validation :
- NMR : H and C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., bromine at pyridine C5, methyl groups at N-position) .
- HRMS : Electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257.03) .
- Physicochemical properties :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Advanced Research Questions
Q. How can computational modeling predict the biological targets and binding mechanisms of this compound?
Methodological Answer:
- Target prediction :
- Use SwissTargetPrediction or AutoDock Vina to screen kinase or GPCR targets, leveraging the bromopyridine moiety’s affinity for ATP-binding pockets .
- Validate docking results with molecular dynamics simulations (GROMACS) to assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) .
- Mechanistic studies :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, BRAF) using ADP-Glo™ kits. Compare IC₅₀ values with structural analogs (e.g., 5-chloropyridine derivatives) to identify SAR trends .
Q. What strategies resolve contradictions in reported biological activities of bromopyridine derivatives?
Methodological Answer:
- Data triangulation :
- In vitro vs. in vivo : Compare cell-based assays (e.g., MTT for cytotoxicity) with murine models (e.g., xenograft tumors) to assess translational relevance .
- Dose-response validation : Replicate studies using standardized protocols (e.g., fixed DMSO concentration ≤0.1% in assays) .
- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify outliers. Use Bayesian statistics to quantify uncertainty in reported IC₅₀ values .
Q. How can researchers design experiments to study the compound’s metabolic stability and toxicity?
Methodological Answer:
- Metabolic profiling :
- Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-QTOF-MS (e.g., hydroxylation at pyridine C2) .
- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
- Toxicity screening :
- hERG assay : Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ > 10 μM preferred) .
- Ames test : Assess mutagenicity in Salmonella typhimurium TA98/TA100 strains .
Q. What crystallographic tools are recommended for resolving ambiguities in the compound’s solid-state structure?
Methodological Answer:
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
- Refinement :
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s reactivity and bioactivity?
Methodological Answer:
- Halogen scanning : Synthesize analogs with Cl, F, or I at pyridine C5. Compare:
- Electronic effects : DFT calculations (Gaussian 16) to assess Hammett σ values and charge distribution .
- Bioactivity : Test against cancer cell lines (e.g., MCF-7, HepG2) to correlate substituent electronegativity with potency .
- Stability studies : Monitor degradation in simulated gastric fluid (pH 1.2) to evaluate halogen-dependent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
